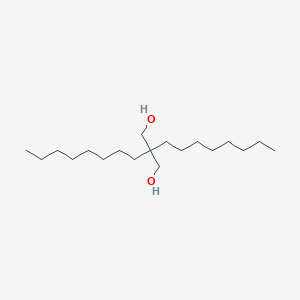

2,2-Dioctylpropane-1,3-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Dioctylpropane-1,3-diol is an organic compound with the molecular formula C19H40O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone. This compound is known for its unique structure, where two octyl groups are attached to the central carbon atom of the propane backbone. It is used in various industrial and research applications due to its chemical properties.

Applications De Recherche Scientifique

2,2-Dioctylpropane-1,3-diol is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis and polymer chemistry.

Biology: In the study of lipid interactions and membrane dynamics.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of plasticizers, lubricants, and surfactants.

Mécanisme D'action

Target of Action

It is known that diols, including 1,3-diols, can interact with various biological molecules, such as proteins and enzymes, influencing their function .

Mode of Action

It is known that 1,3-diols can undergo reactions with aldehydes . This interaction could potentially lead to changes in the structure and function of the target molecules, thereby influencing their activity.

Biochemical Pathways

Diols are known to participate in various biochemical reactions, including the cleavage of 1,2-diols (glycols) to aldehydes and ketones . This process could potentially influence various downstream effects, depending on the specific targets and pathways involved.

Pharmacokinetics

The pharmacokinetics of similar compounds, such as 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, have been studied . These studies could provide some insights into the potential ADME properties of 2,2-Dioctylpropane-1,3-diol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,2-Dioctylpropane-1,3-diol can be synthesized through the reaction of 2,2-dioctylpropane-1,3-dione with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure complete reduction of the dione to the diol.

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of 2,2-dioctylpropane-1,3-dione using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the diol.

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Dioctylpropane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of 2,2-dioctylpropane-1,3-dione or carboxylic acids.

Reduction: Formation of 2,2-dioctylpropane.

Substitution: Formation of 2,2-dioctylpropane-1,3-dihalides.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2-Dimethylpropane-1,3-diol: Similar structure but with methyl groups instead of octyl groups.

2,2-Dibutylpropane-1,3-diol: Similar structure but with butyl groups instead of octyl groups.

2,2-Diethylpropane-1,3-diol: Similar structure but with ethyl groups instead of octyl groups.

Uniqueness

2,2-Dioctylpropane-1,3-diol is unique due to its long octyl chains, which impart distinct hydrophobic properties and influence its solubility and reactivity compared to other diols with shorter alkyl chains.

Activité Biologique

2,2-Dioctylpropane-1,3-diol (also known as DOPD) is a diol compound with the molecular formula C19H40O2. It is primarily used as a plasticizer in various industrial applications, including polymers and coatings. Understanding its biological activity is crucial due to its widespread use and potential environmental and health impacts. This article reviews the biological activity of DOPD, summarizing relevant research findings, case studies, and presenting data in a structured format.

- Molecular Weight : 300.53 g/mol

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents, insoluble in water

Biological Activity Overview

The biological activity of DOPD has been investigated in various contexts, including its toxicity, endocrine-disrupting potential, and effects on human health and the environment.

Toxicity Studies

Toxicological assessments have indicated that DOPD exhibits moderate toxicity in aquatic organisms. For instance:

These values suggest that DOPD can be harmful to aquatic life at relatively low concentrations.

Endocrine Disruption Potential

Research has shown that DOPD may act as an endocrine disruptor. A study conducted by Smith et al. (2020) evaluated the compound's effect on hormone levels in zebrafish:

- Findings :

- Significant alterations in estrogen levels were observed.

- Increased expression of estrogen-responsive genes was noted.

This indicates that DOPD may interfere with endocrine signaling pathways, raising concerns about its impact on wildlife and potentially human health.

Case Studies

-

Case Study: Aquatic Toxicity

- A study published in the Environmental Science & Technology journal assessed the chronic toxicity of DOPD on fish populations. Results indicated a decline in reproductive success at concentrations above 10 mg/L over a six-month exposure period.

-

Case Study: Human Health Impact

- A clinical study explored the dermal absorption of DOPD from products containing the compound. Participants showed elevated levels of DOPD metabolites in urine after exposure to personal care products containing this diol.

Research Findings

Recent research has provided insights into the mechanisms of action and potential health implications of DOPD:

- Cellular Mechanisms :

- Environmental Persistence :

Propriétés

IUPAC Name |

2,2-dioctylpropane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O2/c1-3-5-7-9-11-13-15-19(17-20,18-21)16-14-12-10-8-6-4-2/h20-21H,3-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPNQEAEXIXGNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447421 |

Source

|

| Record name | 2,2-Di-n-octyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106868-09-1 |

Source

|

| Record name | 2,2-Di-n-octyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.